

An In-depth Technical Guide on the Physicochemical Properties of 2-(Decyloxy)benzaldehyde

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Compound of Interest

Compound Name: 2-(Decyloxy)benzaldehyde

Cat. No.: B15478463

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental physicochemical data for **2-(decyloxy)benzaldehyde** is scarce in readily accessible scientific literature and chemical databases. The following guide provides key physicochemical properties and experimental protocols for a closely related analogue, 2-butoxybenzaldehyde, as a representative example of a 2-alkoxybenzaldehyde. A general synthesis protocol for **2-(decyloxy)benzaldehyde** is also provided.

Physicochemical Properties

The quantitative data for the analogue compound, 2-butoxybenzaldehyde, are summarized in the table below. These properties are expected to be indicative of the general characteristics of 2-alkoxybenzaldehydes.

Property	Value (for 2-Butoxybenzaldehyde)
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol
CAS Number	7091-13-6[1][2]
Appearance	Liquid
Boiling Point	Not available
Melting Point	Not available
Density	Not available
Refractive Index	Not available

Experimental Protocols

The synthesis of **2-(decyloxy)benzaldehyde** can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers.[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with 1-bromodecane.

Synthesis of 2-(Decyloxy)benzaldehyde via Williamson Ether Synthesis

Materials:

- Salicylaldehyde
- 1-Bromodecane
- Potassium Carbonate (K₂CO₃), finely pulverized
- N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- **Reaction Setup:** In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve salicylaldehyde (1.0 equivalent) in DMF (100 mL).
- **Addition of Base:** Add finely pulverized potassium carbonate (1.5 equivalents) to the solution.
- **Addition of Alkyl Halide:** While stirring the mixture vigorously, add 1-bromodecane (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous mixture with diethyl ether (3 x 150 mL).
- **Washing:** Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure **2-(decyloxy)benzaldehyde**.

Characterization:

The structure and purity of the synthesized **2-(decyloxy)benzaldehyde** can be confirmed by standard analytical techniques, including:

- ^1H NMR Spectroscopy: To confirm the presence of aromatic, aldehydic, and the decyloxy chain protons.
- ^{13}C NMR Spectroscopy: To identify the carbon skeleton of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl ($\text{C}=\text{O}$) and the ether ($\text{C}-\text{O}-\text{C}$) linkages.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a 2-alkoxybenzaldehyde, such as **2-(decyloxy)benzaldehyde**, via the Williamson ether synthesis.



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General workflow for the synthesis of **2-(decyloxy)benzaldehyde**.

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References

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